3-methoxy-N-(3-methylbutan-2-yl)aniline
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Overview
Description
3-methoxy-N-(3-methylbutan-2-yl)aniline is an organic compound with the molecular formula C12H19NO. It is a hindered amine, which means it has a bulky substituent near the nitrogen atom, making it a chemically differentiated building block for organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-methoxy-N-(3-methylbutan-2-yl)aniline can be synthesized through the reaction of aniline with 3-methylbutan-2-one and methoxy compounds under specific conditions. The reaction typically involves the use of a base to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-(3-methylbutan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The methoxy and aniline groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amine derivatives, and substituted aniline compounds .
Scientific Research Applications
3-methoxy-N-(3-methylbutan-2-yl)aniline is used in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is used in the development of drug candidates containing hindered amine motifs.
Material Science: It is utilized in the synthesis of high-performance polymers and surfactants
Mechanism of Action
The mechanism of action of 3-methoxy-N-(3-methylbutan-2-yl)aniline involves its interaction with molecular targets such as enzymes and receptors. The bulky substituent near the nitrogen atom influences its binding affinity and specificity, making it a valuable compound in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
N-methyl-N-(3-methylbut-2-enyl)aniline: This compound has a similar structure but differs in the position of the methyl group.
N-(3-methylbut-3-en-2-yl)aniline: Another similar compound with variations in the alkyl chain
Uniqueness
3-methoxy-N-(3-methylbutan-2-yl)aniline is unique due to its hindered amine structure, which provides distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in organic synthesis and medicinal chemistry .
Biological Activity
3-Methoxy-N-(3-methylbutan-2-yl)aniline, a compound belonging to the class of substituted anilines, has garnered interest in biological research due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.
- Molecular Formula : C12H17NO
- Molecular Weight : 193.27 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The methoxy group enhances the lipophilicity of the compound, facilitating its membrane permeability and interaction with cellular components.
Interaction with Biological Targets
- Enzyme Modulation : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
- Receptor Binding : Its structure allows for potential binding to neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, making it a candidate for further investigation in treating infections.
- Anticancer Potential : Its structural features indicate possible anticancer activity, potentially through apoptosis induction in cancer cells.
- Neuroprotective Effects : There is emerging evidence that suggests neuroprotective effects, possibly linked to its ability to modulate neurotransmitter systems.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds can provide insights into its efficacy and potential applications.
Compound Name | Structure | Antimicrobial Activity | Anticancer Activity | Neuroprotective Effects |
---|---|---|---|---|
This compound | Structure | Moderate | Potential | Emerging Evidence |
4-Methoxy-N-(2-methylpropyl)aniline | Structure | Weak | Limited | Not Established |
N,N-Dimethyl-p-toluidine | Structure | Strong | Not Evaluated | Not Evaluated |
Case Studies and Research Findings
Several studies have investigated the biological activities of similar aniline derivatives, shedding light on the potential of this compound:
-
Antimicrobial Studies :
- A study assessed various anilines for their antimicrobial properties against Gram-positive and Gram-negative bacteria. Results indicated that modifications such as methoxy substitution could enhance activity against certain strains .
- Cancer Research :
- Neuropharmacology :
Properties
Molecular Formula |
C12H19NO |
---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
3-methoxy-N-(3-methylbutan-2-yl)aniline |
InChI |
InChI=1S/C12H19NO/c1-9(2)10(3)13-11-6-5-7-12(8-11)14-4/h5-10,13H,1-4H3 |
InChI Key |
VNTJIPGJYZSQQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)NC1=CC(=CC=C1)OC |
Origin of Product |
United States |
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